N-Allylpyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

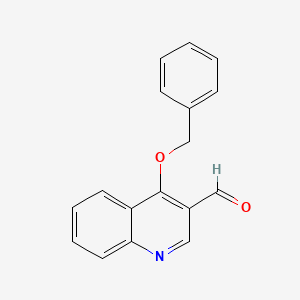

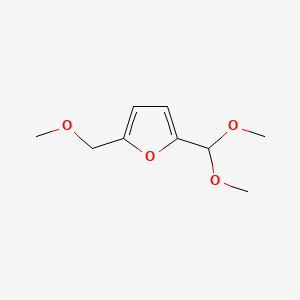

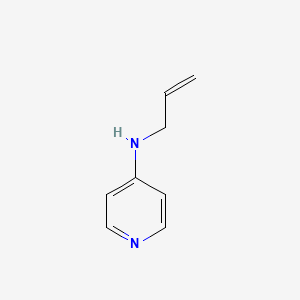

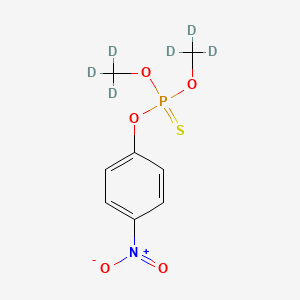

N-Allylpyridin-4-amine is a biochemical used for proteomics research . It has a molecular formula of C8H10N2 and a molecular weight of 134.18 .

Molecular Structure Analysis

While specific structural analysis data for N-Allylpyridin-4-amine was not found, a related compound, N-(pyridin-4-yl)pyridin-4-amine, was studied. The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .Aplicaciones Científicas De Investigación

Kinetic Resolution of Allylic Amines : A study demonstrated a dual-catalysis approach for the kinetic resolution of allylic amines by acylation, marking the first nonenzymatic kinetic resolution of this kind (Klauber et al., 2011).

Synthesis of Cyclic Amines : Intramolecular allylic amination using rhodium(III) was conducted to access a variety of substituted cyclic amines such as pyrrolidines and piperidines (Cochet et al., 2012).

Pyridine Synthesis : A methodology for synthesizing pyridines from allyl amines and alkynes was developed. This involves Cu(II)-promoted dehydrogenation of the allylamine and Rh(III)-catalyzed N-annulation (Kim et al., 2012).

Heterocyclic Synthesis : Primary allyl amines derived from Baylis-Hillman adducts have been used for the synthesis of heterocycles such as pyrimidinones and pyrrolizin-1-ones (Nag et al., 2008).

Asymmetric Allylic Amination Reactions : A review highlighted developments in asymmetric synthesis of allylic amines, an area of significance due to the functionality's utility in synthetic intermediates and bioactive agents (Grange et al., 2016).

Enantioselective Synthesis : Lithiated N-Boc allylic and benzylic amines were used in enantioselective synthesis of substituted piperidines, pyrrolidines, and pyrimidinones (Johnson et al., 2002).

Oxidative Amination of Olefins : A study presented the oxidative amination of simple olefins with various Lewis basic amines, achieving the synthesis of alkyl and aryl allylamines (Jin et al., 2021).

Graphene-Based Catalysts : Research on graphene-based catalysts highlighted their application in the reduction of nitro compounds to amines, significant in the synthesis of drugs and other bioactive molecules (Nasrollahzadeh et al., 2020).

Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This compound is a key intermediate in antibiotic production, highlighting a practical synthesis process (Fleck et al., 2003).

Pd-Catalyzed Diamination : A study focused on the Pd-catalyzed diamination of 1,2,4-triazinyl complexant scaffolds, demonstrating efficient synthesis of N-donor complexants (Tai et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

N-prop-2-enylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-5-10-8-3-6-9-7-4-8/h2-4,6-7H,1,5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLRSSSZOXOMEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-ethyl-N-[3-[(2-methylpropan-2-yl)oxycarbonyl-[(4-oxo-1H-quinolin-3-yl)methyl]amino]propyl]carbamate](/img/structure/B566267.png)